2,6-Dichloro-4-cyclopropanecarbonylphenol
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Overview
Description
2,6-Dichloro-4-cyclopropanecarbonylphenol is an organic compound with the molecular formula C10H8Cl2O2 It is characterized by the presence of two chlorine atoms and a cyclopropanecarbonyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-cyclopropanecarbonylphenol typically involves the chlorination of a suitable phenol precursor followed by the introduction of the cyclopropanecarbonyl group. One common method involves the reaction of 2,6-dichlorophenol with cyclopropanecarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as chlorination, purification, and crystallization to obtain the compound in high purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-cyclopropanecarbonylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the cyclopropanecarbonyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2,6-Dichloro-4-cyclopropanecarbonylphenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-cyclopropanecarbonylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorophenol: Similar structure but lacks the cyclopropanecarbonyl group.
2,6-Dichloro-4-methylphenol: Contains a methyl group instead of the cyclopropanecarbonyl group.
2,6-Dichloro-4-trifluoromethylphenol: Features a trifluoromethyl group in place of the cyclopropanecarbonyl group
Uniqueness
2,6-Dichloro-4-cyclopropanecarbonylphenol is unique due to the presence of the cyclopropanecarbonyl group, which imparts distinct chemical properties and reactivity. This structural feature can influence the compound’s interactions with other molecules and its overall stability, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H8Cl2O2 |
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Molecular Weight |
231.07 g/mol |
IUPAC Name |
cyclopropyl-(3,5-dichloro-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C10H8Cl2O2/c11-7-3-6(4-8(12)10(7)14)9(13)5-1-2-5/h3-5,14H,1-2H2 |
InChI Key |
WWBVKDGEFXITJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=CC(=C(C(=C2)Cl)O)Cl |
Origin of Product |
United States |
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